molecular formula C10H20O2 B14489304 Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester CAS No. 63791-87-7

Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester

Cat. No.: B14489304
CAS No.: 63791-87-7
M. Wt: 172.26 g/mol
InChI Key: JNJLKJGSJFOZIA-UHFFFAOYSA-N
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Description

Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:

Butanoic acid+EthanolButanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Butanoic acid+Ethanol→Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester+Water

Common catalysts used in this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Alcohol and an acid or base catalyst.

Major Products Formed:

Mechanism of Action

The mechanism of action of butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester involves its interaction with enzymes and other molecular targets in biological systems. For example, during hydrolysis, esterases catalyze the cleavage of the ester bond, resulting in the formation of butanoic acid and ethanol. The molecular pathways involved in these reactions are similar to those of other esters and involve nucleophilic attack on the carbonyl carbon of the ester group .

Comparison with Similar Compounds

Uniqueness: Butanoic acid, 2-ethyl-3,3-dimethyl, ethyl ester is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its branched structure and specific ester group make it valuable in certain applications where other esters may not be suitable .

Properties

CAS No.

63791-87-7

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

ethyl 2-ethyl-3,3-dimethylbutanoate

InChI

InChI=1S/C10H20O2/c1-6-8(10(3,4)5)9(11)12-7-2/h8H,6-7H2,1-5H3

InChI Key

JNJLKJGSJFOZIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)C(C)(C)C

Origin of Product

United States

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